N-(2-methylphenyl)oxolan-3-amine
Description
N-(2-Methylphenyl)oxolan-3-amine is a small organic molecule featuring an oxolane (tetrahydrofuran) ring substituted with an amine group at the 3-position. The amine is further functionalized with a 2-methylphenyl group.
Properties
CAS No. |
162851-42-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2-methylphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
GDKKTILCKZLALR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2CCOC2 |
Canonical SMILES |
CC1=CC=CC=C1NC2CCOC2 |
Synonyms |
N-(2'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Implications
Substituent Effects on the Oxolane Ring The addition of a methyl group at the 2-position of the oxolane ring (e.g., in 2-Methyl-N-(2-methylphenyl)oxolan-3-amine) increases molecular weight by ~14 g/mol compared to the parent compound.
Substituent Effects on the Phenyl Ring
- Electron-Withdrawing Groups (EWGs) : Bromo (in N-(3-Bromophenyl)-2-methyloxolan-3-amine ) and chloro (in N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine ) substituents increase molecular weight significantly (256.14 and 225.72 g/mol, respectively) and may alter electronic properties, affecting reactivity and binding interactions .
- Electron-Donating Groups (EDGs) : The 2-methyl group on the phenyl ring (common to all analogs) is an EDG, which could stabilize the amine moiety and influence resonance effects .
These involve deprotonation with LHMDS (a strong base) and reaction with electrophiles like ethyl chloroformate, followed by purification via column chromatography . Similar strategies may apply to oxolane amines.
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